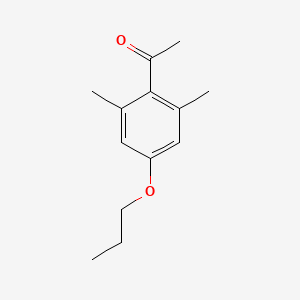

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone

Description

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with methyl groups at the 2- and 6-positions and a propoxy group at the 4-position. Such compounds are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and tunable physicochemical properties .

Properties

IUPAC Name |

1-(2,6-dimethyl-4-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWDECWOIIGJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone undergoes oxidation to form carboxylic acids. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents under acidic or basic conditions. The propoxy group and methyl substituents on the aromatic ring influence the stability and regioselectivity of the reaction.

Reaction Example :

Nucleophilic Addition

The carbonyl group participates in nucleophilic addition reactions with reagents like Grignard reagents (e.g., methyl magnesium bromide) or hydride donors (e.g., sodium borohydride). These reactions typically yield secondary alcohols or other functionalized derivatives.

Reaction Example :

Alkylation and Acylation

The aromatic ring’s substituents (propoxy and methyl groups) direct electrophilic substitution reactions. Friedel-Crafts acylation is a common method for synthesizing such compounds, though the target compound itself may undergo further functionalization via alkylation using alkyl halides or acylating agents .

Reaction Example :

Reductive Cleavage

The ketone group can undergo reductive cleavage using catalysts like palladium on carbon (Pd/C) or hydrogenation agents, potentially yielding alcohols or hydrocarbons. The steric hindrance from the methyl groups may affect reaction efficiency .

Reaction Example :

Data Table: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation | KMnO₄, H+/H₂SO₄, heat | Carboxylic acid derivative |

| Nucleophilic Addition | Grignard reagents, THF, -78°C | Secondary alcohol |

| Alkylation | Alkyl halides, Lewis acid, solvent | Alkylated aromatic ketone |

| Reductive Cleavage | H₂, Pd/C, high pressure | Hydrocarbon or alcohol |

Structural Influence on Reactivity

-

Propoxy Group : Enhances hydrophobicity and may sterically hinder reactions at the para position.

-

Methyl Substituents : Provide steric bulk, directing reactions to less hindered positions (meta to the propoxy group).

-

Ketone Group : Central to nucleophilic addition and oxidation reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone serves as an intermediate in the production of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new compounds.

Biology

This compound is utilized in biological studies focusing on enzyme-catalyzed reactions involving aromatic ketones. Its mechanism of action includes interactions with molecular targets such as enzymes or receptors, potentially modulating their activity.

Industry

This compound finds applications in:

- Fragrance Production : Used as a key ingredient in creating synthetic fragrances.

- Dyes and Pigments : Acts as a precursor in dye manufacturing.

- Polymer Industry : Involved in synthesizing polymer materials due to its reactive functional groups.

Case Study 1: Enzyme Interaction

A study investigated how this compound interacts with specific enzymes. The compound was shown to form hydrogen bonds with enzyme active sites, influencing catalysis rates and providing insights into designing enzyme inhibitors that could have therapeutic applications.

Case Study 2: Synthesis of Derivatives

Research demonstrated the utility of this compound in synthesizing derivatives with enhanced properties. For instance, by modifying the ethanone group through oxidation or reduction reactions, researchers developed new compounds that exhibited improved biological activity against cancer cells.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanone group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone with structurally related acetophenones, highlighting substituent effects on molecular weight, solubility, and reactivity.

*Hypothetical compound inferred from analogs.

Biological Activity

1-(2,6-Dimethyl-4-propoxyphenyl)ethanone, also known as a propoxyphenyl ketone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C15H20O2

- Molecular Weight : 232.33 g/mol

- IUPAC Name : this compound

The compound features a propoxy group attached to a phenyl ring that is further substituted with two methyl groups. This structural configuration is believed to influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary studies indicate that this compound could possess antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on related compounds:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in inflammatory processes or microbial growth.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signaling pathways associated with inflammation and immune responses.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of structurally similar compounds, it was found that derivatives of propoxyphenyl ketones significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure free radical scavenging capacity and lipid peroxidation inhibition.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of related compounds demonstrated that they could inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. This suggests that this compound may exert similar effects through modulation of inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.